Lipophilicity vs. Parent Cyanoacetamide
The target compound exhibits a computed LogP of 2.66 , which is approximately 3 log units higher than the parent unsubstituted 2-cyanoacetamide (LogP ≈ –0.3) . This increase in lipophilicity is directly attributable to the addition of the para-isopropylphenyl moiety and is a class-level inference for N-aryl cyanoacetamides versus the parent scaffold.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.66 (computed) |
| Comparator Or Baseline | Parent 2-cyanoacetamide: LogP ≈ –0.3 (computed) |
| Quantified Difference | ΔLogP ≈ +3.0 log units |
| Conditions | Computational prediction (QSAR-based); Chemscene computational chemistry data panel |
Why This Matters
A LogP increase of ~3 log units signals a substantial shift in hydrophobicity that can affect membrane permeability, organic solvent partitioning, and biological compartment distribution—critical considerations for users selecting a cyanoacetamide building block for medicinal chemistry or agrochemical campaigns.
